REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[CH2:5][C:6]2=[O:11].[N+:13]([O-])([OH:15])=[O:14]>CCOCC>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[CH:5]([N+:13]([O-:15])=[O:14])[C:6]2=[O:11]
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Name
|
|
Quantity
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1.02 g
|
Type
|
reactant
|
Smiles
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CC1=C2C(CC(C2=CC=C1)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added dropwise
|
Type
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CUSTOM
|
Details
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a clear, dark solution formed
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Type
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CUSTOM
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Details
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followed by precipitation of a bright yellow N The mass
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Type
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FILTRATION
|
Details
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was filtered
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Type
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WASH
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Details
|
washed with 5N
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Type
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CUSTOM
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Details
|
Recrystallization from water/hydrochloric acid
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(C(C(C2=CC=C1)=O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |